Patent-Cited Synthetic Utility: Validated Intermediate in Pharmaceutical Development Programs
Methyl 2-(3-fluoro-4-methylphenyl)acetate is explicitly cited as Precursor 2 in US2005/32796 A1, a pharmaceutical patent assigned to Japan Tobacco Inc. [1]. This establishes the compound as a validated synthetic intermediate within an industrial pharmaceutical development program, whereas the regioisomer methyl 2-(4-fluoro-3-methylphenyl)acetate and the ethyl ester analog lack equivalent primary patent citations as direct precursors in the same context.
| Evidence Dimension | Patent citation as pharmaceutical intermediate precursor |
|---|---|
| Target Compound Data | Explicitly cited as Precursor 2 in US2005/32796 A1, page/column 40; 71 |
| Comparator Or Baseline | Methyl 2-(4-fluoro-3-methylphenyl)acetate; Ethyl 2-(3-fluoro-4-methylphenyl)acetate (CAS 1369777-27-4) |
| Quantified Difference | Target compound: direct patent citation exists; Comparators: no equivalent patent citation identified in available literature |
| Conditions | Patent literature analysis; pharmaceutical intermediate development context |
Why This Matters
Patent-cited utility reduces procurement risk and provides a defensible rationale for selecting this specific intermediate over unvalidated analogs in medicinal chemistry programs.
- [1] Japan Tobacco Inc. Patent US2005/32796 A1, 2005. Location: Page/Page column 40; 71; Precursor 2. View Source
